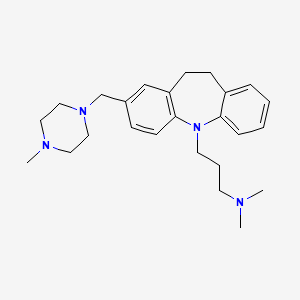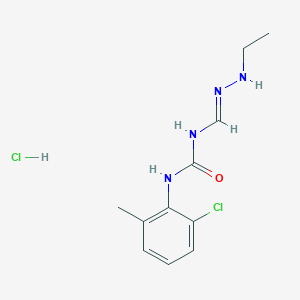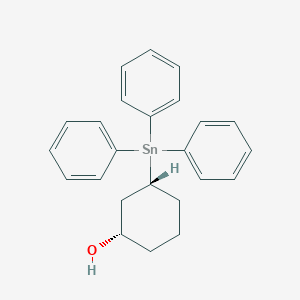
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a cyclohexanol moiety bonded to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenylstannyl lithium or triphenylstannyl chloride under controlled conditions. The stereochemistry of the product is influenced by the choice of reagents and reaction conditions.
Cyclohexanone and Triphenylstannyl Lithium: This method involves the addition of triphenylstannyl lithium to cyclohexanone, followed by stereoselective reduction to yield the desired product.
Cyclohexanone and Triphenylstannyl Chloride: In this approach, cyclohexanone is reacted with triphenylstannyl chloride in the presence of a base to form the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various stereoisomers.
科学的研究の応用
Chemistry
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is used as a reagent in organic synthesis for the formation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, organotin compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. The specific applications of this compound in biology may involve its use as a probe or intermediate in biochemical studies.
Medicine
While organotin compounds have shown promise in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop safer derivatives with potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and triphenylstannyl groups. These interactions can influence various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological studies.
類似化合物との比較
Similar Compounds
Triphenyltin Hydroxide: Similar in structure but lacks the cyclohexanol moiety.
Cyclohexylstannane: Contains a cyclohexyl group bonded to tin but lacks the triphenyl groups.
Triphenylstannyl Methanol: Similar but with a methanol moiety instead of cyclohexanol.
Uniqueness
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the combination of cyclohexanol and triphenylstannyl groups
特性
CAS番号 |
64739-01-1 |
|---|---|
分子式 |
C24H26OSn |
分子量 |
449.2 g/mol |
IUPAC名 |
(1S,3R)-3-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,6-7H,1,3-5H2;3*1-5H;/t6-;;;;/m1..../s1 |
InChIキー |
SXCDJIBFOAQFQR-CZNRRTBNSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H](C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
正規SMILES |
C1CC(CC(C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
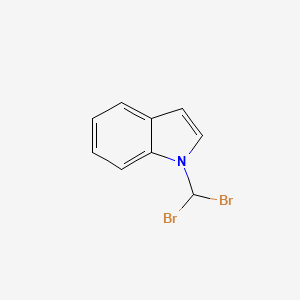
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
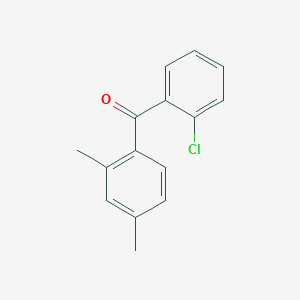

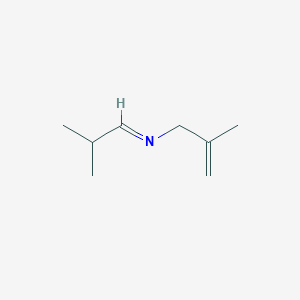

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
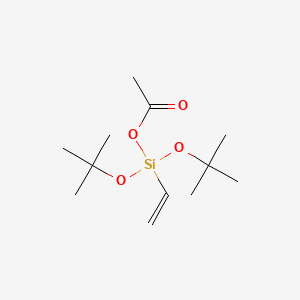
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
